molecular formula C18H17NO3 B307688 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one

1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one

Cat. No. B307688
M. Wt: 295.3 g/mol
InChI Key: OELBWGPKJUXMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one, also known as EHPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EHPI is a derivative of indolin-2-one and has been synthesized using various methods.

Mechanism of Action

1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes, including cell proliferation, apoptosis, and differentiation. Inhibition of GSK-3β by 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has also exhibited antioxidant activity and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one research include investigating its efficacy in combination with other drugs, exploring its potential applications in other diseases, and optimizing its synthesis method to improve its yield and purity.
Conclusion:
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been synthesized using various methods and has shown promising results in cancer research, neurodegenerative diseases, and antimicrobial activity. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one inhibits the activity of GSK-3β, leading to the activation of the Wnt/β-catenin signaling pathway and various biochemical and physiological effects. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, but also has some limitations. Future research should focus on further exploring its potential therapeutic applications and optimizing its synthesis method.

Synthesis Methods

1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Pomeranz-Fritsch reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Gewald reaction involves the reaction of an α-cyanoester, a ketone, and elemental sulfur in the presence of a base. The Pomeranz-Fritsch reaction involves the cyclization of a β-ketoamide with an arylamine in the presence of a Lewis acid. The synthesis of 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one using the Gewald reaction has been reported to be the most efficient and cost-effective method.

Scientific Research Applications

1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to protect neurons against oxidative stress and reduce inflammation. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has also exhibited antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Product Name

1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

1-ethyl-3-hydroxy-3-phenacylindol-2-one

InChI

InChI=1S/C18H17NO3/c1-2-19-15-11-7-6-10-14(15)18(22,17(19)21)12-16(20)13-8-4-3-5-9-13/h3-11,22H,2,12H2,1H3

InChI Key

OELBWGPKJUXMFZ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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